Methyl difluoro(pyridin-3-YL)acetate

Description

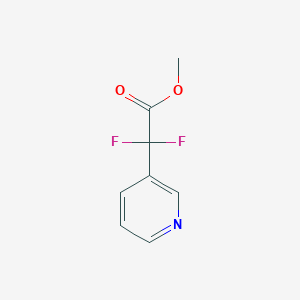

Methyl difluoro(pyridin-3-yl)acetate is a fluorinated ester derivative featuring a pyridin-3-yl group attached to a difluoro-substituted acetate backbone.

Key structural features include:

Properties

CAS No. |

1354940-86-5 |

|---|---|

Molecular Formula |

C8H7F2NO2 |

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-pyridin-3-ylacetate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7(12)8(9,10)6-3-2-4-11-5-6/h2-5H,1H3 |

InChI Key |

LRDPBYZDVYMAJX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CN=CC=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the cross-coupling of a boron reagent with a halogenated pyridine derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of fluorinated pyridines.

Industrial Production Methods: Industrial production of Methyl difluoro(pyridin-3-YL)acetate may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methyl difluoro(pyridin-3-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Methyl difluoro(pyridin-3-YL)acetate is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development .

Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its fluorinated nature imparts desirable properties such as increased lipophilicity and improved bioavailability.

Mechanism of Action

The mechanism of action of Methyl difluoro(pyridin-3-YL)acetate in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes or receptors, leading to increased potency and selectivity. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert therapeutic effects .

Comparison with Similar Compounds

Non-Fluorinated Pyridinyl Acetates

Example : Methyl 2-(pyridin-3-yl)acetate ()

- Structure : Lacks fluorine substituents on the acetate chain.

- Synthesis: Prepared via esterification of 2-(pyridin-3-yl)acetic acid with methanol.

- Properties :

- Applications : Intermediate in drug synthesis; less metabolically stable than fluorinated derivatives.

Mono-Fluorinated Acetates

Example : Ethyl 2-fluoro-2-(pyrrolidin-3-yl)acetate ()

- Structure : Contains a single fluorine atom on the acetate chain, paired with a pyrrolidine group.

- Properties: Moderate metabolic stability compared to non-fluorinated and difluoro compounds. Reduced basicity of neighboring amines compared to non-fluorinated analogs ().

- Key Difference : Difluoro substitution in the target compound likely enhances steric and electronic effects, improving target binding and resistance to enzymatic degradation.

Pyridinyl Acetates with Heterocyclic Substituents

Example : Methyl 2-(5-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)acetate ()

- Structure : Features a triazole ring linked to the pyridinyl group.

- Properties: Increased hydrogen-bonding capacity due to the triazole moiety.

- Synthesis : Prepared via click chemistry (azide-alkyne cycloaddition), differing from the esterification route used for fluorinated compounds.

Methoxy-Substituted Pyridinyl Acetates

Example : Methyl 2-(6-methoxypyridin-3-yl)acetate ()

- Structure : Methoxy group at the pyridine’s 6-position.

- Contrasts with difluoroacetate’s balance of lipophilicity and stability ().

Trends :

- Fluorination: CF₂ groups significantly increase logP and metabolic stability compared to non-fluorinated or methoxy-substituted analogs ().

- Bioactivity : Fluorine’s stereoelectronic effects improve target binding (e.g., protein interactions) and reduce off-target metabolism ().

- Synthetic Complexity : Fluorinated compounds may require specialized fluorinating agents, whereas methoxy or triazole derivatives utilize simpler functionalization routes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.